molecular formula C19H24N2O4 B237497 GP2-114 CAS No. 130783-39-0

GP2-114

Cat. No.: B237497
CAS No.: 130783-39-0
M. Wt: 344.4 g/mol
InChI Key: MEPKHRALNXMWTH-UHFFFAOYSA-N
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Description

GP2-114 is a complex organic compound that features both phenolic and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GP2-114 typically involves multi-step organic reactions. The starting materials often include 3,4-dihydroxybenzaldehyde and 4-carbamylphenyl derivatives. The synthesis may involve:

    Condensation Reactions: Combining the aldehyde with an amine to form an imine intermediate.

    Reduction Reactions: Reducing the imine to form the corresponding amine.

    Functional Group Transformations: Introducing the hydroxyl and carbamyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction Efficiency: Optimizing reaction conditions to maximize yield and purity.

    Catalysts: Using appropriate catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

GP2-114 can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carbamyl group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Amines and alcohols.

    Substitution Products: Ethers, esters, and amides.

Scientific Research Applications

Chemistry

This compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.

Medicine

Industry

Used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action for GP2-114 involves its interaction with molecular targets such as enzymes and receptors. The phenolic groups may participate in hydrogen bonding and electron transfer processes, while the amine group can form ionic interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)-2-aminoethanol: Lacks the carbamylphenyl group.

    1-(3,4-Dihydroxyphenyl)-2-(3-phenylpropylamino)ethanol: Lacks the carbamyl group.

Uniqueness

The presence of both the carbamylphenyl and dihydroxyphenyl groups in GP2-114 imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

GP2-114, a compound derived from glycoprotein-2 (GP2), has garnered attention for its biological activity, particularly in the context of pancreatic progenitor cells and immune responses. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

GP2 is an integral membrane protein expressed on M cells within the follicle-associated epithelium. It serves as a transcytotic receptor for luminal antigens, facilitating immune responses. Research has demonstrated that GP2 can enhance the uptake of specific peptides, leading to robust mucosal and systemic immune responses. For instance, a peptide ligand (Gb-1) fused to enhanced green fluorescence protein (EGFP) significantly increased antigen uptake and induced a Th2-type immune response in mice .

Role in Pancreatic Progenitor Cells

Recent studies have highlighted the role of GP2 in pancreatic progenitor cells (PPs). GP2 is identified as a specific cell surface marker that enhances the differentiation of PPs into functional beta-like cells. In vitro experiments showed that GP2-enriched PPs generated higher percentages of NKX6-1+/CPEP+ cells compared to unsorted and GP2-negative fractions . The expression levels of key pancreatic markers such as PDX1 and NKX6-1 were significantly higher in GP2+ sorted cells, indicating its potential in diabetes treatment strategies.

Case Studies

Case Study 1: Immune Response Induction
A study involving the administration of Gb-1-EGFP fusion protein in mice demonstrated significant immunogenicity. The results indicated increased serum and fecal antibodies along with enhanced lymphocyte proliferation, showcasing GP2's capability to modulate immune responses effectively .

Case Study 2: Pancreatic Differentiation
In another study, researchers isolated GP2+ pancreatic progenitors from human pluripotent stem cells (hPSCs). These cells exhibited a marked ability to differentiate into functional beta-like cells in vivo, suggesting that GP2 enrichment could mitigate teratoma formation and enhance therapeutic safety for diabetes applications .

Data Tables

Study Findings Implications
Phage Display StudyGb-1 peptide fused to EGFP increased antigen uptake and induced Th2 responsePotential for vaccine development
Pancreatic Progenitor StudyGP2+ PPs generated higher NKX6-1+/CPEP+ cell percentages than unsorted cellsEnhances differentiation protocols for diabetes therapy
Genetic Association StudyVariants in NUS1 and GP2 genes linked to type 2 diabetes riskInsights into genetic predispositions for diabetes

Research Findings

Research indicates that GP2 is crucial for the development and function of pancreatic cells. A systematic analysis showed that GP2 expression correlates with the upregulation of other important pancreatic markers during differentiation processes. Specifically, it was found that GP2+ cells had significantly higher expression levels of NKX6-1 and PDX1 compared to their GP2-negative counterparts . Furthermore, functional assays revealed that insulin-producing cells derived from GP2-enriched populations did not respond to glucose stimulation, indicating a need for further optimization in differentiation protocols .

Properties

CAS No.

130783-39-0

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-[3-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]butyl]benzamide

InChI

InChI=1S/C19H24N2O4/c1-12(2-3-13-4-6-14(7-5-13)19(20)25)21-11-18(24)15-8-9-16(22)17(23)10-15/h4-10,12,18,21-24H,2-3,11H2,1H3,(H2,20,25)

InChI Key

MEPKHRALNXMWTH-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC(=C(C=C2)O)O)O

Synonyms

1-(3,4-dihydroxyphenyl)-2-(3-(4-carbamylphenyl)-1-methylpropylamino)ethanol
GP 114
GP 2-114
GP 2-128
GP 2-128 (R-(R*,R*))-2,3-dihydroxybutanedioate (1:1)
GP 2-128 monoacetate
GP-114
GP-2-114
GP-2-128

Origin of Product

United States

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